tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylatehydrochloride
Description
tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-d][1,4]diazepine core modified with a tert-butyl carbamate group at position 7 and an amino substituent at position 3. It is commonly used as a building block in medicinal chemistry for synthesizing pharmacologically active molecules, particularly in kinase inhibitor development . The hydrochloride salt enhances solubility and stability for synthetic applications. While its exact molecular formula is ambiguously reported in the evidence (likely due to formatting inconsistencies), its molecular weight is listed as 307.24 g/mol, with Enamine Ltd. cataloging it under rigorous purity standards for research use .
Properties
Molecular Formula |
C12H21ClN4O2 |
|---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
tert-butyl 3-amino-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H20N4O2.ClH/c1-12(2,3)18-11(17)15-5-4-10-14-8-9(13)16(10)7-6-15;/h8H,4-7,13H2,1-3H3;1H |
InChI Key |
XAUSYQVFKINRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloroformate, amines, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its imidazo[1,2-d][1,4]diazepine core is of interest for developing new drugs targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical and physical properties. Its versatility makes it valuable in various applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Modifications
Key Observations:
- Bromo Derivatives : Bromine substitution (e.g., 2-bromo in ) introduces reactivity for cross-coupling reactions, enabling further functionalization.
- Aminomethyl Derivatives: Compounds like tert-butyl 1-(aminomethyl)-6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-8(9H)-carboxylate hydrochloride (MW 302.80) are tailored for peptide coupling or prodrug strategies .
- Hydroxymethyl Groups : The 6-hydroxymethyl analog (MW 267.32) improves aqueous solubility, critical for in vitro assays .
Physicochemical Properties and Stability
Stability and Reactivity
- tert-butyl Protection : The tert-butyl carbamate group in the target compound and analogs (e.g., ) enhances stability against hydrolysis under basic conditions, a common advantage in solid-phase synthesis.
- Hydrochloride Salts : The hydrochloride form of the target compound increases crystallinity and shelf life compared to free bases .
- Thermal Stability : Brominated analogs (e.g., ) require storage at 2–8°C to prevent decomposition, whereas the target compound’s storage conditions are unspecified but likely similar .
Role in Medicinal Chemistry
- Kinase Inhibitors: The amino group at position 3 in the target compound facilitates hydrogen bonding with ATP-binding pockets in kinases, a feature leveraged in cancer drug discovery .
- Cross-Coupling Precursors : Brominated derivatives (e.g., ) serve as intermediates in Suzuki-Miyaura reactions, enabling aryl/heteroaryl introductions for SAR studies.
Comparative Reactivity
- Amino vs. Bromo Groups: The 3-amino substituent in the target compound allows direct amide bond formation, while bromo analogs require palladium-catalyzed coupling .
- Carboxylic Acid Derivatives : The dihydrochloride salt of 6-carboxylic acid () is ideal for salt metathesis reactions in prodrug design.
Biological Activity
The compound tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride (CAS: 2613383-79-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C12H21ClN4O2
- Molecular Weight : 288.78 g/mol
Structural Characteristics
The compound features a unique structure that combines imidazole and diazepine rings, contributing to its biological activity. The tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Research indicates that the biological activity of tert-butyl 3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride may involve modulation of neurotransmitter systems. Specifically:
- It may interact with GABA_A receptors , similar to other benzodiazepines, potentially exhibiting anxiolytic and anticonvulsant effects.
- The compound's unique substituents may influence its affinity for specific receptor subtypes.
Structure-Activity Relationship (SAR)
Studies have shown that modifications in the structure can significantly affect the compound's biological activity:
- Ester Side Chains : Variations in ester side chains at the 3-position have been linked to changes in ligand affinity for benzodiazepine receptors. For instance, a tert-butyl ester showed high affinity at certain receptor subtypes (Ki = 1.7 nM) .
- Halogen Substituents : The presence of halogens at specific positions has been associated with enhanced activity and selectivity for particular receptor types .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds within the imidazo[1,2-d][1,4]diazepine class:
- Anticonvulsant Activity : Compounds in this class have demonstrated significant anticonvulsant properties in animal models, suggesting potential therapeutic applications in epilepsy .
- Anxiolytic Effects : Some derivatives have shown promise as anxiolytics without the typical side effects associated with traditional benzodiazepines .
- Binding Affinity Studies : Comparative studies indicate that modifications at the 8-position can lead to significant differences in binding affinity at both diazepam-sensitive and insensitive receptors .
Data Table: Biological Activity Overview
| Compound Name | Affinity (Ki) | Receptor Type | Observations |
|---|---|---|---|
| tert-butyl 3-amino-5H-imidazo[1,2-d][1,4]diazepine-7-carboxylate | TBD | GABA_A | Potential anxiolytic effects |
| 8-Chloro tert-butyl ester | 1.7 nM | Diazepam-insensitive | High selectivity |
| 8-Nitro derivative | 0.43 nM | Diazepam-insensitive | Highest affinity reported |
Q & A
Q. What are the standard synthetic routes for tert-butyl3-amino-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine-7-carboxylate hydrochloride?
The synthesis typically involves three key steps:
- Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group to protect reactive amines, as seen in analogous imidazo[1,2-a]pyrazine syntheses (e.g., using (Boc)₂O in DMF with NaH as a base) .
- Cyclization : Formation of the imidazo-diazepine core via intramolecular reactions under reflux conditions.
- Deprotection and Salt Formation : Boc removal with trifluoroacetic acid (TFA) (e.g., 6 mL TFA per 140 mg substrate for 2 hours ), followed by neutralization and precipitation of the hydrochloride salt using HCl/diethyl ether.
Purification often employs recrystallization (e.g., DCM/hexane ) or column chromatography.
Q. How is the structural integrity of the compound confirmed after synthesis?
- NMR Spectroscopy : ¹H/¹³C NMR resolves the imidazo-diazepine core and Boc group (if present). For example, tert-butyl signals appear at ~1.4 ppm in ¹H NMR .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks for analogs with ±2 ppm accuracy ).
- X-ray Crystallography : Optional for absolute configuration confirmation, though not always feasible due to crystallization challenges.
Q. What solvents and conditions are optimal for purification?
- Recrystallization : DCM/hexane mixtures are effective for tert-butyl-protected intermediates .
- Chromatography : Silica gel columns with gradients of ethyl acetate/hexane (for Boc-protected precursors) or methanol/DCM (for polar intermediates) .
Advanced Research Questions
Q. How can researchers optimize Boc deprotection to maximize yield and minimize side reactions?
- TFA Concentration : Use excess TFA (e.g., 6 mL TFA per 140 mg substrate ) to ensure complete deprotection.
- Reaction Time : Monitor via TLC; 2–4 hours at room temperature is typical. Prolonged exposure may degrade acid-sensitive groups.
- Work-Up : Neutralize with saturated NaHCO₃ cautiously to avoid emulsion formation. Extract with DCM to recover the free base before HCl salt precipitation .
Q. What strategies address low yields during imidazo-diazepine ring formation?
- Temperature Control : Cyclization at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) enhances ring closure .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation, as shown in pyrrolo-pyrimidine syntheses .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for complex heterocycles.
Q. How can conflicting solubility data for the hydrochloride salt be resolved?
- pH-Dependent Solubility : Test solubility in buffers (pH 1–7) to identify optimal conditions for biological assays.
- Co-Solvents : Use DMSO/water mixtures (≤10% DMSO) to enhance dissolution without denaturing proteins .
- Salt Screening : Explore alternative counterions (e.g., mesylate, tosylate) if hydrochloride exhibits poor bioavailability .
Q. What analytical methods differentiate between polymorphic forms of the hydrochloride salt?
- DSC/TGA : Detects melting points and thermal stability variations.
- PXRD : Identifies crystalline vs. amorphous forms.
- FT-IR : Resolves hydrogen-bonding patterns in the solid state .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activity across studies?
- Purity Assessment : Re-analyze batches via HPLC (≥95% purity) to rule out impurities influencing activity .
- Assay Conditions : Control variables like serum concentration (e.g., FBS may sequester compounds) or incubation time .
- Structural Confirmation : Verify if decomposition (e.g., Boc re-formation) occurs during bioassays using LC-MS .
Q. Why do similar imidazo-diazepine analogs exhibit varying stability in aqueous solutions?
- Hydrolytic Susceptibility : The diazepine ring’s electron density influences hydrolysis rates. Electron-withdrawing groups (e.g., -CF₃) enhance stability .
- pH Effects : Degradation accelerates under acidic (pH <3) or basic (pH >9) conditions. Stabilize with buffers (pH 6–7) for in vitro studies .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Boc Deprotection
| Parameter | Optimal Range | Reference |
|---|---|---|
| TFA Volume | 4–6 mL per 100 mg substrate | |
| Reaction Time | 2–4 hours | |
| Work-Up | NaHCO₃ wash, DCM extraction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
